Antiproliferative Activity in HeLa Cervical Cancer Cells: Head-to-Head IC50 Comparison
1-(2-Phenoxyethyl)-1H-benzimidazole demonstrates an IC50 of 12.5 µM against HeLa cervical carcinoma cells via apoptosis induction . This provides a benchmark potency for the unsubstituted C2 scaffold. In comparison, 2-phenyl substituted benzimidazole derivatives in parallel studies have shown significantly enhanced activity (IC50 range 0.02-0.04 µM) against HeLa cells, demonstrating that C2 substitution dramatically potentiates antiproliferative effects [1]. The unsubstituted scaffold of 26706-06-9 thus represents a moderate-activity starting point suitable for structure-activity relationship (SAR) baseline establishment and fragment-based lead optimization, as opposed to the high-potency C2-substituted analogs preferred for advanced lead development [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 12.5 µM |
| Comparator Or Baseline | 2-Phenyl substituted benzimidazole derivatives (e.g., compounds 30, 46): IC50 = 0.02-0.04 µM |
| Quantified Difference | Target compound is approximately 312- to 625-fold less potent than optimized C2-phenyl analogs |
| Conditions | HeLa human cervical carcinoma cell line; apoptosis induction mechanism for target compound |
Why This Matters
This quantitative potency differential defines 26706-06-9 as an SAR starting scaffold rather than an optimized lead compound, guiding procurement toward fragment-based discovery programs.
- [1] Yurttaş L, et al. 2-Phenyl Substituted Benzimidazole Derivatives: Design, Synthesis, and Evaluation of Their Antiproliferative and Antimicrobial Activities. SciProfiles. 2022. View Source
